Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound known for its significant application in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a unique structure with a combination of piperazine, pyrimidin, and benzylthio groups, offering distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate generally involves multiple steps. One of the common synthetic routes starts with the preparation of the core 1,6-dihydropyrimidine skeleton, followed by the introduction of benzylthio and piperazine moieties through nucleophilic substitution and coupling reactions under controlled conditions. Typical reagents include ethyl acetoacetate, thiourea, benzyl bromide, and piperazine, with the reactions conducted under reflux in the presence of catalysts such as piperidine and base conditions like sodium ethoxide.
Industrial Production Methods
On an industrial scale, the production method is often optimized for higher yields and cost efficiency. This might involve the use of continuous flow reactors to enhance reaction rates and purity of the product. Solvent-free or green chemistry approaches may be adopted to minimize environmental impact. Reaction optimization includes fine-tuning the concentration of reagents, temperature, and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions including:
Oxidation: Can transform the thioether group into a sulfoxide or sulfone under strong oxidizing conditions like with hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group under mild conditions using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions primarily at the piperazine nitrogen or benzylthio group using alkylating agents.
Common Reagents and Conditions
Key reagents for these reactions include hydrogen peroxide, sodium borohydride, alkylating agents like methyl iodide, and strong acids or bases to facilitate protonation or deprotonation during the reaction.
Major Products
Major products from these reactions vary depending on the conditions. For instance, oxidation might yield the corresponding sulfoxides or sulfones, while alkylation could yield a series of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate is used in the study of heterocyclic compounds, providing insights into the reactivity and stability of substituted pyrimidines and piperazines.
Biology
Biologically, this compound exhibits activity against certain enzymes and receptors, making it valuable in enzyme inhibition studies and receptor binding assays.
Medicine
Medically, it has potential as a therapeutic agent due to its interactions with biological targets, which could be harnessed for developing new drugs, particularly in the field of antimicrobial and anticancer research.
Industry
In industry, the compound is used as an intermediate in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
Effects
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and pyrimidine moieties play a crucial role in binding to these targets.
Molecular Targets and Pathways
Common pathways involved include inhibition of key enzymes in metabolic pathways or binding to receptors that modulate cellular functions. Detailed molecular docking studies and enzyme assays are typically employed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyrimidines and piperazines, such as:
Ethyl 4-(2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate
Ethyl 4-(2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate stands out due to its specific benzylthio substitution, which imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets more distinctively compared to its analogues.
Properties
IUPAC Name |
ethyl 4-[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)13-16-12-17(25)22-19(21-16)29-14-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYKZHSQXSBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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